molecular formula C9H15NO3 B13232075 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid

1-Isopropyl-6-oxo-2-piperidinecarboxylicacid

Cat. No.: B13232075
M. Wt: 185.22 g/mol
InChI Key: BZBUBWPTLTVKCT-UHFFFAOYSA-N
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Description

1-Isopropyl-6-oxo-2-piperidinecarboxylicacid is a piperidine derivative with a unique structure that includes an isopropyl group, a ketone, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable diketone, followed by cyclization and oxidation steps to form the desired piperidine ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-6-oxo-2-piperidinecarboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

6-oxo-1-propan-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13)4-3-5-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)

InChI Key

BZBUBWPTLTVKCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(CCCC1=O)C(=O)O

Origin of Product

United States

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